![molecular formula C11H15N.ClH B088962 6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride CAS No. 10408-86-3](/img/structure/B88962.png)

6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride

Overview

Description

6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride, also known as TAN-67, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In

Mechanism of Action

Target of Action

The primary targets of 6,7,8,9-Tetrahydro-5H-benzo7Similar compounds have been reported to target the glun2b subunits of the n-methyl-d-aspartate receptor (nmdar), a key therapeutic target for drug development toward several neurological disorders .

Mode of Action

The exact mode of action of 6,7,8,9-Tetrahydro-5H-benzo7If it indeed targets the GluN2B subunits of the NMDAR, it may modulate the activity of these receptors, leading to changes in neuronal signaling .

Biochemical Pathways

The specific biochemical pathways affected by 6,7,8,9-Tetrahydro-5H-benzo7If it acts on the nmdar, it could influence various downstream pathways involved in neuronal signaling and synaptic plasticity .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6,7,8,9-Tetrahydro-5H-benzo7Similar compounds have been reported to have high gi absorption and bbb permeability . These properties can significantly impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of 6,7,8,9-Tetrahydro-5H-benzo7If it acts on the NMDAR, it could potentially modulate neuronal signaling and synaptic plasticity .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 6,7,8,9-Tetrahydro-5H-benzo7

Advantages and Limitations for Lab Experiments

6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride has several advantages for lab experiments, including its high potency and selectivity for the kappa opioid receptor. This compound has also been found to have a long duration of action, making it ideal for studying the effects of kappa opioid receptor activation over an extended period. However, 6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on 6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride. One area of interest is the development of new treatments for pain and addiction based on the selective activation of the kappa opioid receptor. Another area of interest is the study of the effects of 6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride on other biological systems, such as the immune system and the cardiovascular system. Additionally, further research is needed to explore the potential toxicity of 6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride and to develop safer and more effective compounds for scientific research.

Synthesis Methods

The synthesis of 6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride involves the reaction of 1,2,3,4-tetrahydro-9H-carbazole with 1,2,3,4-tetrahydro-5H-benzo[7]annulen-5-amine. This reaction is carried out in the presence of hydrochloric acid and a catalyst such as palladium on carbon. The resulting product is purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride has shown potential applications in scientific research, particularly in the field of neuroscience. This compound has been studied for its effects on opioid receptors, which play a crucial role in pain management and addiction. 6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride has been found to selectively activate the kappa opioid receptor, which is involved in the modulation of pain and stress responses. This selective activation of the kappa opioid receptor has led to the development of potential treatments for pain and addiction.

properties

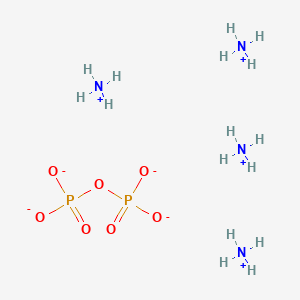

IUPAC Name |

6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c12-11-8-4-2-6-9-5-1-3-7-10(9)11;/h1,3,5,7,11H,2,4,6,8,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADJNJLPAJFJRCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=CC=CC=C2C(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50908784 | |

| Record name | 6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50908784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride | |

CAS RN |

10408-86-3 | |

| Record name | 5H-Benzocyclohepten-5-amine, 6,7,8,9-tetrahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10408-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50908784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[5.3.1]undecan-11-one](/img/structure/B88909.png)